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molecular formula C15H12N2O4 B412732 2-(benzamidocarbamoyl)benzoic acid

2-(benzamidocarbamoyl)benzoic acid

Cat. No. B412732
M. Wt: 284.27g/mol
InChI Key: IXLYQMAGQRBVFU-UHFFFAOYSA-N
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Patent
US03964896

Procedure details

At a temperature of about 18°, powdered benzhydrazide (126 g, 1 mole) was suspended in stirred benzene (1.6 l), and 24-mesh phthalic anhydride (148 g, 1 mole) was added portionwise over 15 to 20 minutes. After the addition the reaction mixture was stirred for a further hour. The product, 1-benzoyl-2-(2-carboxybenzoyl) hydrazine (III) (R1 =H) was collected on a filter, pressed free of benzene and air dried, 276 g, 98%, M.P., 205°-208°.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]1(=[O:21])[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12>C1C=CC=CC=1>[C:1]([NH:9][NH:10][C:11](=[O:21])[C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NN
Step Two
Name
Quantity
148 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
1.6 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
The product, 1-benzoyl-2-(2-carboxybenzoyl) hydrazine (III) (R1 =H) was collected on a filter
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
276 g, 98%, M.P., 205°-208°

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=C(C=CC=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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